molecular formula C24H21N7O2 B2836155 1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920348-92-1

1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2836155
CAS No.: 920348-92-1
M. Wt: 439.479
InChI Key: GYWACCBNFZUJKT-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: is a complex organic compound that features a benzofuran ring, a triazolopyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps. One common approach is to start with the formation of the benzofuran ring, followed by the construction of the triazolopyrimidine moiety. The final step involves the coupling of these two intermediates with a piperazine derivative under specific reaction conditions .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the triazolopyrimidine moiety can produce dihydro derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: This compound has shown potential in biological and medicinal research, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its anticancer, antimicrobial, and antiviral properties .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: Benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is unique due to its combination of three distinct structural motifs: the benzofuran ring, the triazolopyrimidine moiety, and the piperazine ring.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c32-24(20-14-18-8-4-5-9-19(18)33-20)30-12-10-29(11-13-30)22-21-23(26-16-25-22)31(28-27-21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWACCBNFZUJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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